REACTION_CXSMILES
|
OC1C=CC=C2[C:11]=1[N:10]=CC=C2.[C-:12]#[N:13].[K+].[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26]>O.C1COCC1.CO>[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26].[C:12]([C:16]1[C:17]([OH:28])=[C:18]2[C:23](=[C:24]([OH:27])[C:25]=1[C:11]#[N:10])[N:22]=[CH:21][CH:20]=[CH:19]2)#[N:13] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
794 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
THF methanol
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to half-volume
|
Type
|
ADDITION
|
Details
|
diluted to the original volume with water
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes]
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C2C=CC=NC2=C(C1C#N)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 509 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OC1C=CC=C2[C:11]=1[N:10]=CC=C2.[C-:12]#[N:13].[K+].[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26]>O.C1COCC1.CO>[Cl:15][C:16]1[C:17](=[O:28])[C:18]2[CH:19]=[CH:20][CH:21]=[N:22][C:23]=2[C:24](=[O:27])[C:25]=1[Cl:26].[C:12]([C:16]1[C:17]([OH:28])=[C:18]2[C:23](=[C:24]([OH:27])[C:25]=1[C:11]#[N:10])[N:22]=[CH:21][CH:20]=[CH:19]2)#[N:13] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
794 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
THF methanol
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to half-volume
|
Type
|
ADDITION
|
Details
|
diluted to the original volume with water
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (10 M) was added cautiously [Caution: HCN fumes]
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(C=2C=CC=NC2C(C1Cl)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C2C=CC=NC2=C(C1C#N)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 509 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |